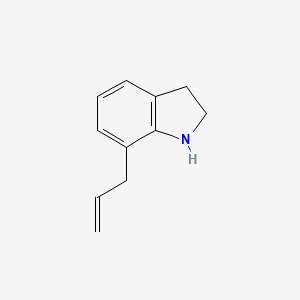
7-Allylindoline
Vue d'ensemble
Description
7-Allylindoline is a valuable compound in the field of organic chemistry, particularly known for its role as a synthon in the design of biologically active molecular libraries. The compound features an indoline core with an allyl group attached at the seventh position, making it a significant structural motif for pharmaceutical applications .
Mécanisme D'action
Target of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries . This suggests that they may interact with a variety of biological targets, depending on the specific functional groups attached to the 7-Allylindoline core.
Mode of Action
The mode of action of this compound involves a Lewis acid-catalyzed amino-Claisen rearrangement . This rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups . The regioselectivity of the process is governed by the substitution pattern on the allyl moiety in 1-N-allylindoline as well as the catalyst loading in the reaction system .
Biochemical Pathways
The compound is synthesized via a lewis acid-catalyzed amino-claisen rearrangement , which is a type of carbon-carbon bond-forming reaction. This suggests that this compound could potentially influence pathways involving carbon-carbon bond formation or rearrangement.
Result of Action
It’s known that 7-allylindolines are valuable synthons for designing biologically active molecular libraries , suggesting that they may have diverse effects depending on the specific functional groups attached to the this compound core.
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the amino-Claisen rearrangement of N-allylindolines to 7-allylindolines is influenced by the temperature and the presence of a Lewis acid catalyst . Additionally, the rearrangement is influenced by stereoelectronic effects of substituents present in 1-N-allylindolines . The substrates containing electron-donating functionalities undergo rearrangement at lower temperatures than substrates with electron-withdrawing functional groups .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The primary method for synthesizing 7-allylindoline involves the amino-Claisen rearrangement of 1-N-allylindolines. This reaction is catalyzed by Lewis acids such as zinc chloride in the presence of N,N-dimethylformamide. The reaction conditions typically involve heating the mixture under argon at temperatures ranging from 120°C to 150°C for about two hours .
Industrial Production Methods: In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The industrial production also focuses on minimizing by-products and ensuring the purity of the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Allylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products: The major products formed from these reactions include various functionalized indoline and indole derivatives, which are valuable intermediates in pharmaceutical synthesis .
Applications De Recherche Scientifique
7-Allylindoline is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the design of biologically active compounds for drug discovery.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
7-Methylindoline: Similar structure but with a methyl group instead of an allyl group.
7-Phenylindoline: Features a phenyl group at the seventh position.
7-Ethylindoline: Contains an ethyl group at the seventh position.
Uniqueness: 7-Allylindoline is unique due to the presence of the allyl group, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical reactions under mild conditions sets it apart from other similar compounds .
Propriétés
IUPAC Name |
7-prop-2-enyl-2,3-dihydro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-9-5-3-6-10-7-8-12-11(9)10/h2-3,5-6,12H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADQLKFSZGNOWLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=CC2=C1NCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
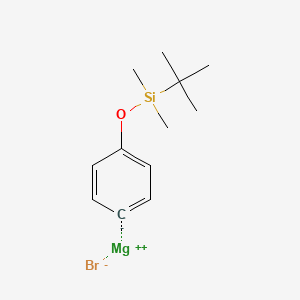

![(1R,2R)-1-[(3,4-Dimethoxyphenyl)methyl]-2-[3-(tert-butoxy)-3-oxopropyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolinium benzenesulfonate](/img/structure/B3079814.png)
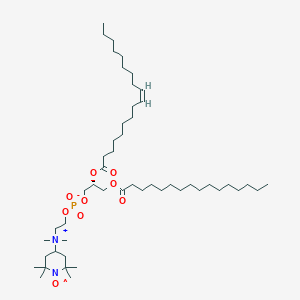
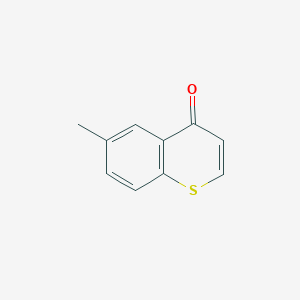
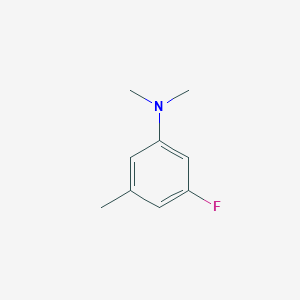
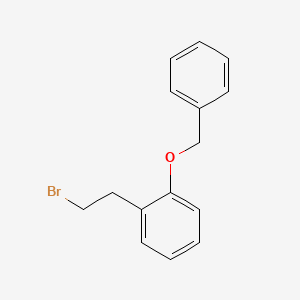
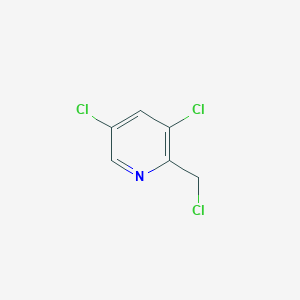
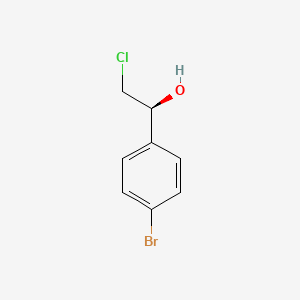
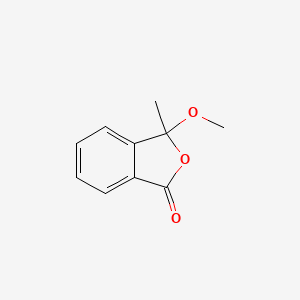
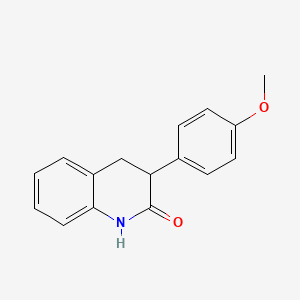
![ethyl 4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B3079891.png)
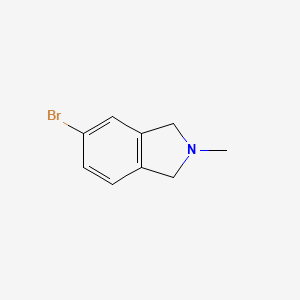
![1-Ethoxy-1-oxo-3-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)propan-2-aminium trifluoroacetate](/img/structure/B3079915.png)
